molecular formula C18H21F2N3O3 B2733586 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034517-76-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2733586
CAS No.: 2034517-76-3
M. Wt: 365.381
InChI Key: QDFNJIITYHXPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl ring and the oxadiazole ring .


Chemical Reactions Analysis

The compound’s reactivity would depend on its molecular structure. The oxadiazole ring is a heterocycle that can participate in various chemical reactions . The difluorocyclohexyl group might also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research on derivatives of 1,2,4-oxadiazoles, including compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide, highlights the dynamic interplay between different types of chain and cyclic associates across various phase states. Studies demonstrate the formation of supramolecular structures via self-assembly, driven by intermolecular hydrogen bonding. Theoretical and experimental analyses provide insights into the predominating structures in different states and temperatures, offering a foundation for understanding the behavior of such compounds in various environments (Chipanina et al., 2020).

Pharmacological Potential

Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that research on 1,2,4-oxadiazole derivatives often explores their pharmacological potentials. For instance, studies on novel 1,2,4-oxadiazoles as platelet aggregation inhibitors indicate the significance of the oxadiazole ring in medicinal chemistry, showcasing the potential for developing new therapeutic agents (Chern et al., 2005).

Anticancer Activity

The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines demonstrate the relevance of oxadiazole derivatives in cancer research. These studies highlight the potential for designing more potent anti-cancer agents, underscoring the importance of structural modifications to enhance therapeutic efficacy (Ravinaik et al., 2021).

Material Science Applications

In the field of material science, fluorinated heterocyclic polyamides synthesized from aromatic diamines containing oxadiazole units exhibit high thermal stability, solubility in polar solvents, and the ability to form flexible thin films. These properties are crucial for applications in electronics, coatings, and as insulating materials, highlighting the versatility of oxadiazole derivatives beyond pharmacology (Hamciuc et al., 2001).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s challenging to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3/c1-12(25-14-5-3-2-4-6-14)17(24)21-11-15-22-16(23-26-15)13-7-9-18(19,20)10-8-13/h2-6,12-13H,7-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFNJIITYHXPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.